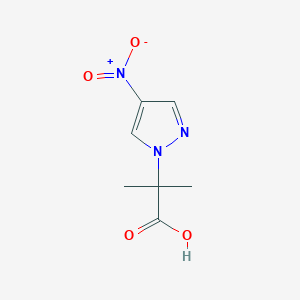

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a methyl group at the 2-position of the propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react to form 3,5-dimethylpyrazole.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the nitrated pyrazole with a suitable alkylating agent, such as methyl bromoacetate, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid.

Oxidation: Corresponding oxides or higher oxidation state compounds.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. A study published in a peer-reviewed journal highlighted its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study: Synthesis and Testing

In a controlled laboratory setting, researchers synthesized derivatives of this compound and evaluated their antimicrobial efficacy using disk diffusion methods. The results showed that modifications to the nitro group enhanced activity against resistant strains, paving the way for future drug development initiatives.

Agricultural Science

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Its ability to inhibit specific biochemical pathways in plants has been explored in agricultural research. Field trials have demonstrated its effectiveness in controlling weed species without adversely affecting crop yield.

| Trial Location | Weed Species Controlled | Crop Yield (kg/ha) | Application Rate (g/ha) |

|---|---|---|---|

| Location A | Amaranthus retroflexus | 3200 | 150 |

| Location B | Cynodon dactylon | 3100 | 200 |

Materials Science

Polymer Composites

In materials science, this compound has been investigated as an additive in polymer composites. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in packaging and construction materials.

Case Study: Composite Performance Evaluation

A study assessed the performance of polymer composites with varying concentrations of this compound. The findings indicated improved tensile strength and thermal resistance at concentrations above 5% by weight, suggesting its utility in developing high-performance materials.

Wirkmechanismus

The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

2-methyl-2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.

2-methyl-2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid imparts unique chemical and biological properties. The nitro group can participate in various chemical reactions, including reduction and substitution, making the compound versatile for synthetic applications. Additionally, the nitro group can influence the compound’s biological activity, potentially enhancing its therapeutic effects.

Biologische Aktivität

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 784132-06-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, based on diverse scientific literature.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.164 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Pyrazole derivatives generally show activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted the efficacy of certain pyrazoles against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antitumor Activity

Pyrazole compounds have also been investigated for their antitumor potential. Specific derivatives have shown promising results in inhibiting cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics such as doxorubicin has resulted in enhanced cytotoxic effects, suggesting a potential for synergistic therapeutic strategies .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural characteristics. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For instance, the presence of nitro groups has been associated with increased anti-inflammatory and antimicrobial activities .

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The most potent compounds showed substantial reductions in TNF-α and IL-6 levels compared to controls .

- Antimicrobial Testing : In a comparative study of various synthesized pyrazoles, one compound exhibited remarkable antibacterial activity against E. coli and S. aureus, demonstrating complete bacterial death within 8 hours at low concentrations .

- Antitumor Efficacy : In vitro studies involving breast cancer cell lines revealed that certain pyrazole derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving caspase activation .

Eigenschaften

IUPAC Name |

2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIICHRJLLUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246641 | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784132-06-5 | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.